2-Chloro-5-(difluoromethoxy)-4-iodopyridine
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Overview
Description
2-Chloro-5-(difluoromethoxy)-4-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, difluoromethoxy, and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethoxy)-4-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine followed by the introduction of difluoromethoxy and iodine groups under controlled conditions. For instance, the reaction of 2-chloropyridine with difluoromethoxy reagents and subsequent iodination can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(difluoromethoxy)-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine, difluoromethoxy, and iodine groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation may produce a pyridine oxide.
Scientific Research Applications
2-Chloro-5-(difluoromethoxy)-4-iodopyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(difluoromethoxy)-4-iodopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine, difluoromethoxy, and iodine groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired effects in various applications.
Comparison with Similar Compounds
- 2-Chloro-5-(difluoromethoxy)pyrimidine
- 2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine
Comparison: Compared to similar compounds, 2-Chloro-5-(difluoromethoxy)-4-iodopyridine is unique due to the presence of the iodine group, which can significantly alter its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where iodine’s properties are advantageous.
Properties
IUPAC Name |
2-chloro-5-(difluoromethoxy)-4-iodopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2INO/c7-5-1-3(10)4(2-11-5)12-6(8)9/h1-2,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYFVFAAWJBWKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)OC(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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